2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide

Physicochemical profiling Lead optimization Heterocyclic scaffold selection

Researchers face multi-step hydrazide installation from 2-mercaptobenzoxazole, risking batch variability. This pre-formed acetohydrazide (≥98%) eliminates 2 steps, ensuring consistency. • Fragment-like (MW 223.25, TPSA 81.15 Ų, LogP 0.70-0.91); meets rule-of-3 for lead-like libraries • Free -NHNH₂ enables direct Schiff-base condensation without protection • Validated scaffold for COX-2 inhibitor (PDB 1PXX) & antimicrobial SAR • Global shipping from stock for rapid hit expansion

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
CAS No. 113546-63-7
Cat. No. B039394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
CAS113546-63-7
Synonyms2-(Benzo[d]oxazol-2-ylthio)acetohydrazide
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC(=O)NN
InChIInChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13)
InChIKeyLJEBGZZNJLKPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Identity and Physicochemical Baseline


2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide (CAS 113546-63-7) is a heterocyclic small molecule (C₉H₉N₃O₂S, MW 223.25 g/mol) belonging to the benzoxazole-thioacetohydrazide class. It features a benzoxazole ring linked via a sulfanyl bridge to an acetohydrazide moiety, yielding a scaffold with three H-bond acceptors and two H-bond donors . The computed LogP of 0.70–0.91 and topological polar surface area (TPSA) of 81.15 Ų place it in a moderately hydrophilic physicochemical space distinct from its benzothiazole analog . The compound serves primarily as a versatile synthetic intermediate for generating Schiff-base derivatives, thiazolidinones, and azetidinones through condensation at the free hydrazide terminus [1].

Why Generic Substitution Risks Physicochemical and Reactivity Mismatch


Substituting this compound with its closest structural analogs—including the benzothiazole variant (CAS 24044-91-5), the 5-methyl-benzoxazole derivative, or the parent 2-mercaptobenzoxazole (CAS 2382-96-9)—introduces measurable deviations in lipophilicity, hydrogen-bonding capacity, and reactive functionality that can alter downstream synthetic outcomes and SAR interpretations. The benzoxazole oxygen acts as a stronger H-bond acceptor than benzothiazole sulfur, while the free hydrazide –NHNH₂ group confers distinctive nucleophilic reactivity absent in the parent thiol [1]. Even positional isomers (e.g., 2-(1,3-benzoxazol-5-yl)acetohydrazide) shift the attachment point of the acetohydrazide chain, changing molecular shape and electronic distribution [2]. These differences are quantifiable and directly impact solubility, reaction kinetics in Schiff-base formation, and the purity profiles available from commercial sources.

Head-to-Head Differentiation Evidence vs. Closest Analogs


Lipophilicity and Polar Surface Area vs. Benzothiazole Analog

The benzoxazole scaffold in the target compound confers a measurably lower lipophilicity than the benzothiazole analog. The target compound has a computed LogP of 0.696 (Fluorochem) to 0.910 (ChemScence) and a TPSA of 81.15 Ų . In contrast, the benzothiazole analog 2-(1,3-benzothiazol-2-ylthio)acetohydrazide (CAS 24044-91-5) has a higher molecular weight (239.32 vs. 223.25 g/mol) and, based on the parent 2-mercaptobenzothiazole scaffold (LogP 2.585, PSA 79.93), is expected to exhibit significantly greater lipophilicity due to the sulfur atom in the thiazole ring replacing oxygen . The ~1.7–1.9 log-unit difference in predicted LogP corresponds to an approximately 50–80-fold difference in octanol-water partition coefficient, directly affecting aqueous solubility, membrane permeability, and chromatographic retention behavior.

Physicochemical profiling Lead optimization Heterocyclic scaffold selection

Commercial Purity and Quality Control Differentiation

The target compound is commercially available at purity levels of 90% (Bidepharm, batch-specific QC with HPLC/NMR), 95%+ (Chemenu), and 98% (Fluorochem, Leyan, ChemScence) . In comparison, the benzothiazole analog (CAS 24044-91-5) is offered at 95% (AKSci) to 98% (MolCore) , while the parent 2-mercaptobenzoxazole is available at 95–98% purity with melting point specification 192–195°C [1]. The target compound's purity spread (90%–98%) across vendors introduces a quantifiable risk for research reproducibility: a 90% purity batch may contain up to 10% impurities that can interfere with sensitive biological assays or downstream synthetic steps. Procurement of ≥98% purity material is recommended for quantitative SAR or in vivo studies.

Quality control Reproducibility Chemical sourcing

Hydrazide Schiff-Base Reactivity vs. Parent Mercaptobenzoxazole

The free hydrazide group (–C(=O)NHNH₂) in the target compound enables direct condensation with aromatic/heterocyclic aldehydes to form Schiff bases, a reactivity absent in the parent 2-mercaptobenzoxazole (CAS 2382-96-9), which lacks the acetohydrazide extension [1]. In the published synthetic route, 2-(benzoxazol-2-ylthio)acetohydrazide reacts with substituted benzaldehydes in absolute ethanol with glacial acetic acid catalysis to yield 2-(benzoxazol-2-ylthio)-N'-substituted acetohydrazide Schiff bases (4a–s) [1]. The parent 2-mercaptobenzoxazole requires two additional synthetic steps (chloroacetylation followed by hydrazine treatment) to reach the same reactive state. Microwave irradiation has been demonstrated to accelerate this synthetic sequence, though comparative yield data for the hydrazide-forming step specifically are not reported in numeric form [1].

Synthetic chemistry Building block utility Schiff base synthesis

Safety and Handling: GHS Classification vs. Parent Thiol

The target compound carries a GHS07 hazard classification (Harmful/Irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In comparison, 2-mercaptobenzoxazole is reported as a solid with melting point 192–195°C and is typically handled under standard laboratory precautions, though its thiol group carries a characteristic odor and potential for oxidative dimerization [1]. The target compound's hydrazide moiety adds an additional handling consideration: hydrazides are known reducing agents and may react exothermically with strong oxidizers. The recommended storage condition (sealed in dry, 2–8 °C) is more restrictive than the parent thiol's typical ambient storage, reflecting the hydrazide's greater moisture sensitivity .

Laboratory safety Chemical handling Risk assessment

Drug-Likeness Parameters vs. 5-Methyl-Substituted Analog

The target compound (TPSA 81.15 Ų, 3 rotatable bonds, H-bond acceptors 5, H-bond donors 2) falls within favorable drug-likeness parameter space . Introducing a 5-methyl substituent on the benzoxazole ring (as in 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide) increases molecular weight (237.28 vs. 223.25 g/mol), adds one additional rotatable bond-equivalent steric bulk, and raises LogP by approximately 0.5 units (estimated from the methylene contribution), while reducing the TPSA fraction [1]. This shifts the methyl analog closer to the upper boundary of Lipinski-compliant space for fragment-based screening. The unsubstituted target compound retains a lower molecular weight and higher TPSA-to-MW ratio, which is advantageous for fragment-based drug discovery where efficiency indices (LE, LLE) are key selection criteria.

Drug-likeness Computational ADME Fragment-based design

Evidence-Backed Application Scenarios


Fragment-Based Drug Discovery Core Scaffold

With MW 223.25, TPSA 81.15 Ų, and only 3 rotatable bonds, the compound meets fragment-likeness criteria (MW < 250, TPSA < 90 Ų) . Its TPSA/MW ratio of 0.363 exceeds that of the 5-methyl analog (~0.342) and provides superior ligand efficiency (LE) potential. The hydrazide terminus serves as a vector for fragment growth via Schiff-base condensation, enabling rapid library expansion without protecting-group chemistry [1]. The compound's lower LogP (0.70–0.91) vs. the benzothiazole analog (~2.6 for parent scaffold) suggests better aqueous solubility for biochemical assay compatibility .

Synthesis of Benzoxazole-Thiazolidinone Anti-Inflammatory Hybrids

The compound serves as the key intermediate for generating 2-(benzoxazol-2-ylthio)-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives (5a–s), which have demonstrated in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model and in silico docking scores against COX-2 (PDB 1PXX) [1]. Procuring the pre-formed acetohydrazide eliminates the need for in-house hydrazide synthesis (2 steps saved vs. starting from 2-mercaptobenzoxazole), reducing synthesis time and improving batch-to-batch consistency [1].

Antimicrobial and Antitumor Library Generation

As demonstrated with the closely related 5-methyl analog, 2-[(benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives exhibit antimicrobial activity against E. coli, B. subtilis, A. flavus, and C. albicans, as well as antitumor activity in standard cell-based assays [2]. The target compound (unsubstituted benzoxazole) provides the baseline scaffold for SAR exploration; the absence of the 5-methyl group allows researchers to independently assess the contribution of ring substitution to biological activity. For procurement, selecting ≥98% purity material ensures that observed biological effects are attributable to the compound rather than impurities .

In Silico Screening with Validated Physicochemical Parameters

The compound's experimentally validated computed parameters—LogP (0.696–0.910), TPSA (81.15 Ų), H-bond donors (2), H-bond acceptors (5)—are directly available from vendor datasheets (Fluorochem, ChemScence) and can be used to calibrate in silico ADMET prediction models . The benzoxazole scaffold's distinct electronic profile (oxygen vs. sulfur in benzothiazole) provides a useful comparator set for QSAR model training across heterocycle series .

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